Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of propanoic acid, featuring a fluorinated aromatic ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-fluoro-5-methylphenyl)-2-oxopropanoate.
Reduction: 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanol.
Substitution: 3-(2-methoxy-5-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The hydroxyl group also plays a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloro-5-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(2-iodo-5-methylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s potency and selectivity compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-5-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-9(12)8(5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
GKUYZAWCBMSXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC(C(=O)OC)O |
Origin of Product |
United States |
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